molecular formula C14H12OS B7892632 4-(m-Tolylthio)benzaldehyde

4-(m-Tolylthio)benzaldehyde

Cat. No.: B7892632
M. Wt: 228.31 g/mol
InChI Key: FOWFFFKEYBHNFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(m-Tolylthio)benzaldehyde: is an organic compound with the molecular formula C14H12OS. It is a derivative of benzaldehyde where a methylthio group is attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(m-Tolylthio)benzaldehyde can be achieved through several methods. One common method involves the reaction of thioanisole with benzaldehyde in the presence of a catalyst. For instance, a catalyst such as SZTA (prepared by mixing titanium tetrachloride and zirconium oxychloride with ammonia water) can be used. The reaction is carried out in an autoclave at temperatures between 70-90°C and pressures of 0.5-5 MPa, followed by hydrolysis to obtain the desired product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process typically includes steps such as catalyst preparation, reaction under controlled conditions, and purification of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(m-Tolylthio)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding alcohol.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methylthio group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products:

Scientific Research Applications

4-(m-Tolylthio)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antioxidant properties.

    Medicine: It serves as a precursor for the synthesis of drugs with anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(m-Tolylthio)benzaldehyde involves its interaction with various molecular targets. For instance, its derivatives have been shown to exhibit antioxidant activity by scavenging free radicals. The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .

Comparison with Similar Compounds

    4-Methylbenzaldehyde: Similar in structure but lacks the methylthio group.

    Benzaldehyde: The parent compound without any substituents on the benzene ring.

    4-Methylthioanisole: Contains a methylthio group but lacks the aldehyde functional group.

Uniqueness: 4-(m-Tolylthio)benzaldehyde is unique due to the presence of both the aldehyde and methylthio functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

4-(3-methylphenyl)sulfanylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12OS/c1-11-3-2-4-14(9-11)16-13-7-5-12(10-15)6-8-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWFFFKEYBHNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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